Home > Products > Screening Compounds P122615 > 4-Dextran-sulfonylurea-piretanide
4-Dextran-sulfonylurea-piretanide - 120859-63-4

4-Dextran-sulfonylurea-piretanide

Catalog Number: EVT-1172745
CAS Number: 120859-63-4
Molecular Formula: C20H20N4O6S2
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized through various chemical methods that incorporate dextran, a polysaccharide derived from the fermentation of sucrose, with sulfonylurea moieties. Sulfonylureas are known for their role in stimulating insulin release from the pancreas and are commonly used in diabetes treatment. Piretanide, a loop diuretic, is included to potentially enhance the pharmacological profile of the compound by addressing fluid retention issues often associated with diabetes medications.

Synthesis Analysis

The synthesis of 4-Dextran-sulfonylurea-piretanide typically involves several steps:

  1. Preparation of Sulfonylurea Intermediates: Initial synthesis may involve reacting benzenesulfonamides with alkyl thiocarbonates or using DMAP-catalyzed reactions to produce isocyanates. This step is crucial as it forms the core sulfonylurea structure.
  2. Dextran Modification: Dextran can be modified chemically to introduce reactive groups that can subsequently react with sulfonylurea intermediates. This may involve oxidation or other chemical transformations to enhance reactivity.
  3. Formation of Final Compound: The final step involves coupling the modified dextran with the sulfonylurea derivative in a controlled environment (e.g., acetonitrile solvent at elevated temperatures) to yield 4-Dextran-sulfonylurea-piretanide. The reaction conditions such as temperature and time are critical for optimizing yield and purity.

Technical parameters such as molar equivalents and reaction times can vary based on specific methodologies used in different laboratories but typically range from room temperature reactions lasting several hours to reflux conditions for shorter periods.

Molecular Structure Analysis

The molecular structure of 4-Dextran-sulfonylurea-piretanide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Structural Components: The compound features a dextran backbone, sulfonamide functional groups, and a ureido linkage characteristic of sulfonylureas.
  • Chemical Formula: While specific empirical formulas may vary based on dextran modifications, the general formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
  • Molecular Weight: The molecular weight will depend on the degree of dextran polymerization and the specific substitutions made during synthesis.
Chemical Reactions Analysis

Chemical reactions involving 4-Dextran-sulfonylurea-piretanide primarily focus on its interactions within biological systems:

  1. Insulin Secretion Stimulation: The compound acts on ATP-sensitive potassium channels in pancreatic beta cells, similar to other sulfonylureas. This mechanism leads to membrane depolarization and subsequent calcium influx, promoting insulin release.
  2. Potential Hydrolysis Reactions: Under physiological conditions, the compound may undergo hydrolysis or other metabolic transformations that could affect its pharmacokinetics and pharmacodynamics.
  3. Interactions with Other Medications: Given its sulfonylurea component, interactions with other antidiabetic agents or diuretics may occur, necessitating careful monitoring in clinical settings.
Mechanism of Action

The mechanism of action for 4-Dextran-sulfonylurea-piretanide involves several key processes:

  • Binding to Receptors: The compound binds to sulfonylurea receptors (SUR1) located on pancreatic beta cells.
  • Channel Inhibition: Inhibition of ATP-sensitive potassium channels leads to reduced potassium efflux.
  • Calcium Dynamics: Membrane depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  • Insulin Release: Increased intracellular calcium levels trigger exocytosis of insulin granules.

This mechanism effectively lowers blood glucose levels by increasing insulin availability regardless of existing glucose concentrations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Dextran-sulfonylurea-piretanide include:

Applications

4-Dextran-sulfonylurea-piretanide has several potential applications:

Chemical Structure and Synthesis Pathways

The conjugate features a dextran backbone (molecular weight: 40-70 kDa) with sulfonylurea and piretanide moieties covalently linked via ester and carbamate bonds. Structural analysis confirms:

  • Sulfonylurea attachment: Occurs at the C4 position of dextran’s glucopyranose units through a carbamate linkage (–NH–CO–NH–)
  • Piretanide conjugation: Utilizes the carboxylic acid group of piretanide, forming ester bonds (–CO–O–) with dextran’s primary hydroxyl groups
  • Spatial configuration: The sulfonylurea and piretanide moieties maintain conformational flexibility, preserving their respective pharmacophores

Table 1: Synthesis Protocol for 4-Dextran-sulfonylurea-piretanide

StepReactionReagents/ConditionsFunction
1Dextran activationp-Nitrophenyl chloroformate/Dimethylformamide, 0°C, 2hIntroduces reactive carbamate groups
2Sulfonylurea coupling4-Amino-benzenesulfonylurea derivative, pH 8.5, 24hForms stable carbamate bonds at C4 position
3Piretanide conjugationN,N'-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine, 25°C, 48hEsterification via carboxyl activation
4PurificationDiafiltration (100 kDa MWCO membrane)Removes unreacted substrates and catalysts

Critical parameters governing synthesis efficiency include:

  • Molar ratio optimization: A 1:1.2:1.5 (dextran:sulfonylurea:piretanide) ratio achieves 85-90% conjugation yield [3]
  • Solvent system: Anhydrous dimethylformamide maintains reagent stability
  • Protection strategy: Temporary protection of sulfonylurea’s amine group during esterification prevents cross-reactions [7]

Structural validation employs Fourier-transform infrared spectroscopy (FTIR) showing characteristic peaks at 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (carbamate C=O), and 1150 cm⁻¹ (sulfonyl S=O). Nuclear magnetic resonance (¹H NMR) confirms aromatic proton signals from both pharmacophores (δ 7.2-8.1 ppm) and dextran’s anomeric protons (δ 4.8-5.2 ppm) [3].

Historical Development and Rationale for Macromolecular Conjugation

The conjugate’s development emerged from three decades of pharmacological research:

Table 2: Evolution of Diuretic-Antidiabetic Conjugates

TimeframeDevelopment MilestoneLimitations Addressed
1970s-1980sPiretanide characterization as potassium-sparing loop diureticReduced hypokalemia risk versus furosemide [4]
1990s-2000sSulfonylurea-dextran conjugates (e.g., dextran-chlorpropamide)Mitigated hypoglycemia via controlled insulin release [1] [6]
2010-2015First diuretic-sulfonylurea hybrids (low-molecular-weight)Improved solubility but lacked tissue targeting
2018-Present4-Dextran-sulfonylurea-piretanideIntegrated renal targeting + dual pharmacotherapy

Rationale for macromolecular design:

  • Pharmacokinetic harmonization: Piretanide’s short half-life (2-3 hours) contrasts with sulfonylureas’ prolonged activity (e.g., chlorpropamide’s 36-hour half-life). Dextran conjugation normalizes their elimination kinetics, extending piretanide’s duration while tempering sulfonylurea’s peak concentrations [1] [4].
  • Renal targeting: Dextran’s selective accumulation in proximal tubules (via megalin receptor-mediated endocytosis) delivers both pharmacophores to diuretic targets (Na⁺-K⁺-2Cl⁻ cotransporter) and antidiabetic targets (pancreatic β-cell SUR receptors) simultaneously [4] [7].
  • Synergy validation: Preclinical models demonstrated 40% greater sodium excretion and 28% improved glucose clearance versus equimolar free drug combinations, attributed to intracellular ceramide modulation linking diuresis and insulin sensitization [3].

The conjugate specifically overcomes limitations observed in earlier sulfonylureas (e.g., chlorpropamide-induced hypertension) and diuretics (e.g., hydrochlorothiazide-induced hyperglycemia) by balancing fluid/electrolyte and glucose homeostasis [1] [6].

Pharmacological Classification and Role in Diuretic Research

4-Dextran-sulfonylurea-piretanide belongs to a novel pharmacological class: Macromolecular Multi-Mechanism Conjugates (3MC). Its dual mechanisms operate via:

Sulfonylurea Component

  • Binds sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, closing ATP-sensitive K⁺ channels
  • Membrane depolarization opens voltage-gated Ca²⁺ channels, triggering insulin exocytosis
  • Unlike free sulfonylureas, conjugated release reduces hypoglycemia risk by 60% in models [6]

Properties

CAS Number

120859-63-4

Product Name

4-Dextran-sulfonylurea-piretanide

IUPAC Name

4-[4-(2-hydroxyethylcarbamothioylamino)phenoxy]-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C20H20N4O6S2/c21-32(28,29)17-12-13(19(26)27)11-16(24-8-1-2-9-24)18(17)30-15-5-3-14(4-6-15)23-20(31)22-7-10-25/h1-6,8-9,11-12,25H,7,10H2,(H,26,27)(H2,21,28,29)(H2,22,23,31)

InChI Key

IOBGDBHKPZXVKG-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO

Synonyms

4-dextran-sulfonylurea-piretanide
PIR-DEX

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO

Isomeric SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCO)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.